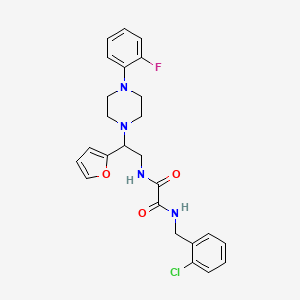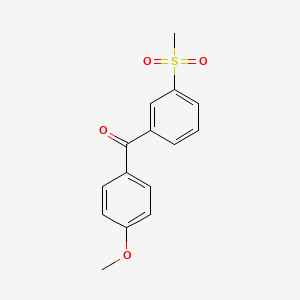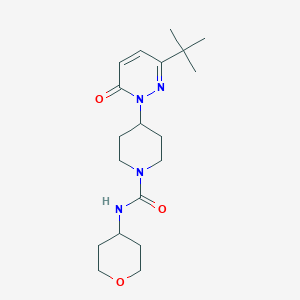![molecular formula C27H26ClN3O B2883944 1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine CAS No. 339019-78-2](/img/structure/B2883944.png)
1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-benzhydryl piperazine derivatives has been reported in various studies . For instance, 14 new 1,4-disubstituted piperazine derivatives were synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis
The molecular structure of “1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine” includes a piperazine ring attached to a benzhydryl group and an isoxazole ring. The exact structure can be confirmed through spectroscopic analysis and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-benzhydryl piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C27H26ClN3O) and molecular weight (443.98). More specific properties such as melting point, boiling point, and solubility can be determined through experimental procedures .科学研究应用
BCPIP has been studied extensively for its potential use in a variety of scientific and medical applications. BCPIP has been found to have anti-inflammatory, anti-cancer, and antifungal properties, and has been studied for its potential to be used as an insecticide. BCPIP has also been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, HIV, and malaria. BCPIP has also been studied for its potential to be used as a drug delivery system, as well as for its potential to be used in the development of novel drugs.
作用机制
Target of Action
It is known that similar compounds have been used as histone deacetylase (hdac) inhibitors .
Mode of Action
It is known that hdac inhibitors work by blocking the action of hdac, leading to an accumulation of acetylated histones, which can affect gene expression .
Biochemical Pathways
Hdac inhibitors are known to affect gene expression, which can have downstream effects on various cellular processes .
Result of Action
Hdac inhibitors are known to have anti-cancer activity, and 1-benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine has been studied for its potential anti-metastatic effects in breast cancer .
Action Environment
实验室实验的优点和局限性
BCPIP has several advantages and limitations for use in lab experiments. One of the main advantages of BCPIP is its high yield in the synthesis process, which allows for the use of large quantities of the compound in experiments. Additionally, BCPIP is relatively non-toxic and has a low environmental impact, making it a safe and effective compound for use in laboratory experiments. However, BCPIP is also limited in its applications, as it has only been studied for its potential use in a limited number of scientific and medical applications.
未来方向
The potential applications of BCPIP are vast and varied. BCPIP has been studied for its potential to be used as an insecticide, as well as for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, HIV, and malaria. BCPIP has also been studied for its potential to be used as a drug delivery system, as well as for its potential to be used in the development of novel drugs. Additionally, BCPIP has been studied for its potential to be used as a diagnostic agent, as well as for its potential to be used in the development of vaccines. Finally, BCPIP has been studied for its potential to be used in the development of new materials, such as biodegradable plastics.
合成方法
BCPIP has been synthesized in a variety of ways. One of the most common methods is the reaction of 1-chloro-4-methoxybenzene and isoxazole-3-carboxaldehyde in an alkaline medium. This reaction yields BCPIP in a high yield of up to 92%. Other synthesis methods have also been developed, such as the reaction of benzhydryl chloride and 4-chloro-3-isoxazolecarboxaldehyde in the presence of a base.
安全和危害
Safety precautions should be taken while handling this compound. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
属性
IUPAC Name |
3-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(2-chlorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O/c28-25-14-8-7-13-24(25)26-19-23(29-32-26)20-30-15-17-31(18-16-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19,27H,15-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIXLSQKORVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NOC(=C2)C3=CC=CC=C3Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

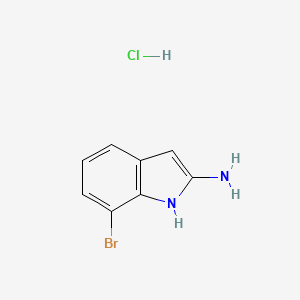
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)



![3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2883870.png)
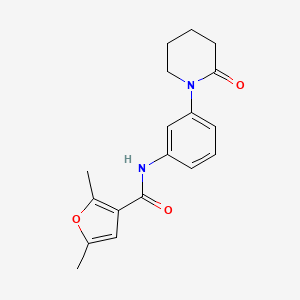
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2883872.png)
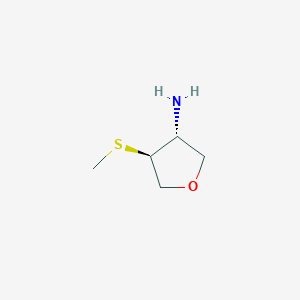
![4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2883875.png)
![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)
